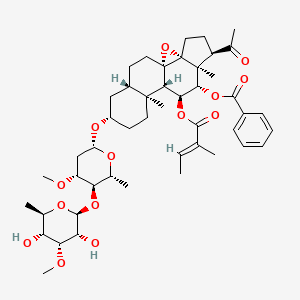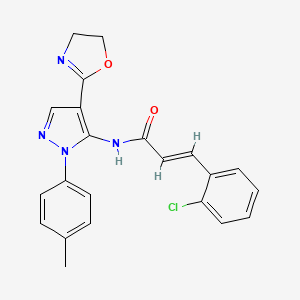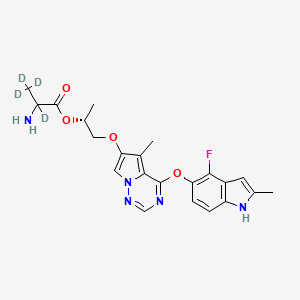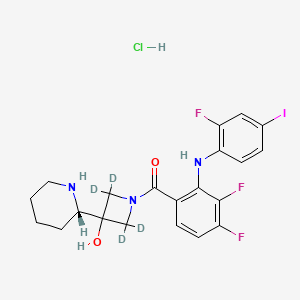
Cobimetinib-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobimetinib-d4 (hydrochloride) is a deuterated form of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Cobimetinib. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cobimetinib-d4 (hydrochloride) involves several key steps:
Preparation of the Key Intermediate: The synthesis begins with the preparation of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate. This intermediate is obtained through a kinetic resolution process using L-tartaric acid.
Peptide Coupling: The intermediate is then coupled with 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid under mild conditions, avoiding the use of haloanhydrides.
Deprotection: The final step involves the removal of the Boc-protective group using acid-mediated conditions, yielding Cobimetinib-d4 (hydrochloride).
Industrial Production Methods: The industrial production of Cobimetinib-d4 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cobimetinib-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cobimetinib-d4 (hydrochloride), which are used for further studies and applications .
Scientific Research Applications
Cobimetinib-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Cobimetinib, providing insights into its stability and degradation pathways.
Biology: The compound is used in biological studies to trace the metabolic pathways and interactions of Cobimetinib in living organisms.
Medicine: Cobimetinib-d4 (hydrochloride) is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cobimetinib.
Industry: The compound is used in the development of new drugs and therapeutic agents, providing valuable data for drug design and optimization
Mechanism of Action
Cobimetinib-d4 (hydrochloride) exerts its effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cellular proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-d4 (hydrochloride) prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Cobimetinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer treatment.
Binimetinib: A selective MEK1/2 inhibitor with similar applications.
Selumetinib: Used in the treatment of various cancers by inhibiting the MEK pathway.
Cobimetinib-d4 (hydrochloride) stands out due to its enhanced stability and reduced metabolic rate, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C21H22ClF3IN3O2 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C21H21F3IN3O2.ClH/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1H/t17-;/m0./s1/i10D2,11D2; |
InChI Key |
DDNNFQXGTWWUKM-RWEPGDBUSA-N |
Isomeric SMILES |
[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H].Cl |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
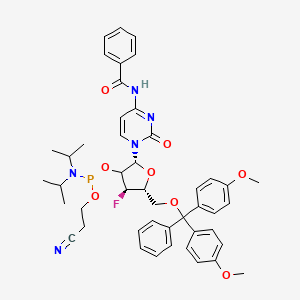
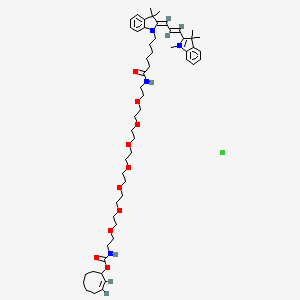
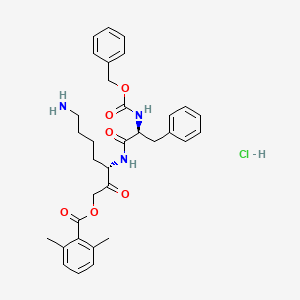
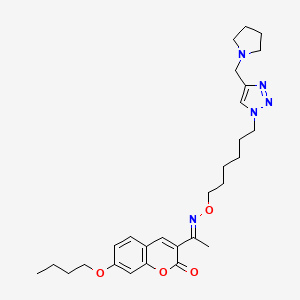
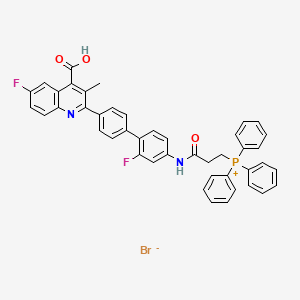
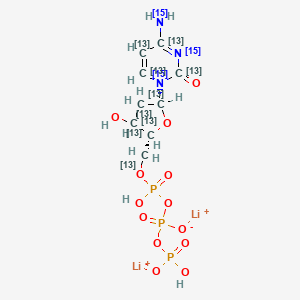
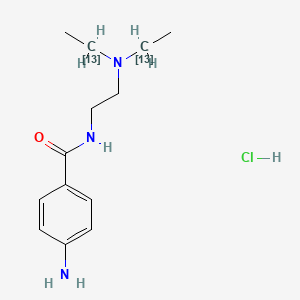
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
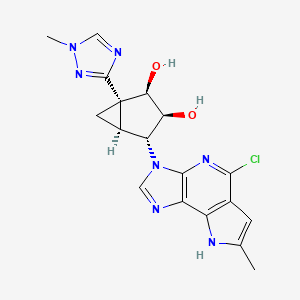
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
